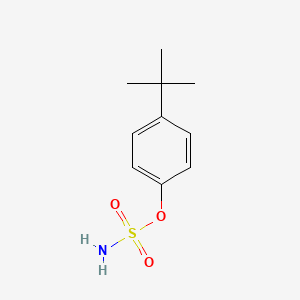

4-Tert-butylphenylsulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

(4-tert-butylphenyl) sulfamate |

InChI |

InChI=1S/C10H15NO3S/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

InChI Key |

JSGFVHXKEVDABH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butylphenylsulfamate

Strategies for Phenol-Derived Sulfamate (B1201201) Synthesis

The formation of sulfamates from phenolic precursors is a key transformation in organic synthesis. google.com These compounds are recognized as intermediates for various biologically active molecules. google.com The primary methods rely on the reaction of a phenol (B47542) with a suitable sulfamoylating agent. googleapis.com

Direct Sulfamation of 4-Tert-butylphenol (B1678320)

The most direct route to 4-tert-butylphenylsulfamate is the reaction of 4-tert-butylphenol with a sulfamoylating agent. Sulfamoyl chloride (NH₂SO₂Cl) is a common reagent for this transformation. google.comgoogle.com The reaction involves the nucleophilic attack of the phenolic oxygen on the sulfur atom of the sulfamoyl chloride, leading to the formation of the sulfamate ester and hydrochloric acid as a byproduct.

Another effective reagent for this direct synthesis is hexafluoroisopropyl sulfamate (HFIPS). organic-chemistry.orgacs.org HFIPS is a bench-stable solid that reacts with phenols under mild conditions to yield the corresponding aryl sulfamate. organic-chemistry.orgacs.org The sole byproduct of this reaction is hexafluoroisopropanol, and the product can often be isolated in high purity after a simple aqueous workup and solvent evaporation. acs.org

Optimization of Reaction Conditions and Reagent Systems

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of aryl sulfamates. Key parameters that are often adjusted include the choice of solvent, base, and the sulfamoylating agent itself.

Historically, the synthesis of sulfamates from phenols using sulfamoyl chloride required a significant excess of the reagent, often 5 to 6 equivalents. google.comgoogle.com However, research has shown that using specific solvents like N,N-dimethyl acetamide (B32628) (DMA) or 1-methyl-2-pyrrolidone (NMP) can dramatically improve the process. google.comgoogle.com In these solvents, complete conversion to the sulfamate can be achieved with only 1.0 to 1.5 equivalents of sulfamoyl chloride, even without the presence of a base. google.comgoogle.com This not only makes the process more efficient and economical for industrial-scale production but also reduces the formation of by-products. google.com

For the HFIPS reagent system, the use of pyridine (B92270) as a solvent has been shown to significantly improve yields and shorten reaction times. organic-chemistry.org The optimization for aryl sulfamates using HFIPS involves stirring the phenol and the reagent in a mixture of dichloromethane (B109758) (CH₂Cl₂) and pyridine. organic-chemistry.org

Below is a data table comparing different reaction systems for the synthesis of aryl sulfamates.

organic-chemistry.orgacs.org| Sulfamoylating Agent | Solvent | Base | Reagent Equiv. | Key Advantages | Reference |

|---|---|---|---|---|---|

| Sulfamoyl Chloride | DMA or NMP | None required | 1.0 - 1.5 | High conversion, reduced by-products, economical. | google.comgoogle.com |

| Sulfamoyl Chloride | Traditional Solvents | Often required | 5 - 6 | Established method but less efficient. | google.com |

| Hexafluoroisopropyl Sulfamate (HFIPS) | CH₂Cl₂ / Pyridine | Pyridine (acts as base and solvent) | 1.2 | Mild conditions, stable reagent, high purity product. |

Alternative Synthetic Routes and Precursor Utilization

While direct sulfamation of 4-tert-butylphenol is the most straightforward approach, alternative strategies can be employed. These routes might involve the synthesis of a different aryl sulfamate which is then modified, or the use of precursors other than the phenol itself.

One such alternative involves starting with an aryl fluorosulfate. An efficient method has been developed for the synthesis of N-acyl sulfamates from fluorosulfonates and potassium trimethylsilyloxyl imidates. sci-hub.se This suggests a potential two-step route to a derivative of this compound, beginning with the conversion of 4-tert-butylphenol to 4-tert-butylphenyl fluorosulfate, followed by reaction with an appropriate nitrogen-containing nucleophile.

Another strategy involves the modification of the aromatic ring after the sulfamate group is already in place. Aryl sulfamates can participate in various cross-coupling reactions. nih.gov For example, a phenylsulfamate could potentially undergo a Friedel-Crafts tert-butylation reaction. However, the sulfamate group's directing effects and stability under these electrophilic aromatic substitution conditions would need to be carefully considered.

Furthermore, aryl sulfamates themselves are valuable precursors for other transformations. They can be used as coupling partners in nickel-catalyzed amination and borylation reactions, demonstrating their utility as synthetic intermediates. nih.govacs.org This opens up pathways where an unsubstituted or differently substituted phenylsulfamate could be synthesized first and then functionalized to introduce the 4-tert-butyl group via advanced cross-coupling methodologies.

Green Chemistry Approaches in Sulfamate Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly. In the context of sulfamate synthesis, this includes using less hazardous solvents, reducing waste, and improving atom economy.

The use of 2-methyl-tetrahydrofuran (2-Me-THF) as a green solvent has been reported for the nickel-catalyzed amination of aryl sulfamates. nih.gov 2-Me-THF is derived from renewable resources and is considered a more environmentally benign alternative to traditional solvents like toluene (B28343) or dioxane. nih.gov

The use of stable, easy-to-handle reagents like HFIPS instead of the unstable sulfamoyl chloride also contributes to a greener and safer synthetic process. organic-chemistry.orgacs.org Additionally, catalysts like sulfamic acid and its derivatives, such as zinc sulfamate, are being explored as efficient and inexpensive catalysts for various organic transformations, which could be applied to create more sustainable synthetic routes. benthamdirect.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms Involving 4 Tert Butylphenylsulfamate

Role as a Nitrogen Source in Intermolecular Amination Reactions

4-Tert-butylphenylsulfamate (TBPhsNH2) has emerged as a significant reagent in organic synthesis, particularly for its role as a functional nitrogen source in catalytic intermolecular amination reactions. nih.gov This process allows for the direct formation of C-N bonds by functionalizing carbon-hydrogen (C-H) bonds, offering a more streamlined approach to synthesizing amines compared to traditional multi-step methods. nih.govthieme.de The development of methods utilizing aryloxysulfonamides like this compound has been instrumental in advancing the field of C-H amination. nih.gov These reactions are typically mediated by transition metal catalysts, with rhodium(II) complexes being particularly effective. nih.govnih.gov The use of this compound in conjunction with a rhodium catalyst and a terminal oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)2), facilitates the generation of a reactive nitrene species that is key to the amination process. nih.govnih.gov A notable advantage of using the 4-tert-butylphenyl (TBPhs) group is that it can be removed under mild conditions after the reaction to yield the corresponding NH-free primary amines. nih.gov

The utility of this compound is highlighted by its application in the selective amination of C-H bonds. The choice of the sulfamate (B1201201) ester as the nitrogen source has been shown to be a critical factor in determining the selectivity of the reaction, particularly in substrates with multiple types of C-H bonds. nih.gov

A remarkable feature of the catalytic system involving this compound is its high regioselectivity for the amination of non-activated tertiary C(sp³)–H bonds. nih.govnih.gov This selectivity is achieved even in the presence of traditionally more reactive sites, such as activated benzylic C-H bonds, which have a lower bond dissociation energy (BDE). nih.gov For instance, the amination of substrates containing both a tertiary C(sp³)-H bond (BDE ~96 kcal·mol⁻¹) and an activated benzylic site (BDE ~85 kcal·mol⁻¹) selectively functionalizes the tertiary position in high yields. nih.gov

This unusual site-selectivity is attributed to the synergistic interaction between the rhodium(II) catalyst, which possesses a well-defined catalytic pocket, and the this compound. nih.gov This combination generates a discriminating rhodium-bound nitrene intermediate under mild oxidative conditions. nih.gov Steric effects between this bulky nitrenoid complex and the substrate are believed to be a primary determinant of site selectivity. nih.gov The reaction is effective for functionalizing tertiary C-H bonds in various molecular architectures, including unstrained bicyclic systems like adamantane. nih.gov Conversely, bridgehead C-H bonds in strained systems or those with high s-orbital character are generally disfavored. nih.gov

Table 1: Regioselectivity in C-H Amination using this compound This table presents examples of the regioselective amination of tertiary C-H bonds in different substrates.

| Substrate | Reactive C-H Bonds Present | Major Product | Selectivity | Citation |

|---|---|---|---|---|

| Substrate with tertiary and activated benzylic C-H | Tertiary C(sp³)-H, Benzylic C(sp³)-H | α,α,α-Trisubstituted amide | Selective for tertiary C-H | nih.gov |

| Adamantane | Tertiary C-H, Secondary C-H | 1-Aminoadamantane derivative | Selective for bridgehead tertiary C-H | nih.gov |

| Acylated Cycloheximide | Four distinct tertiary C-H bonds | Single product isomer | High positional selectivity | nih.gov |

The intermolecular C-H amination using this compound is tolerant of a wide range of common functional groups, making it a versatile tool for late-stage functionalization in complex molecule synthesis. nih.gov The reaction is operationally simple and can be performed on a large scale with very low catalyst loading. nih.gov

However, the reaction does have limitations. The efficiency and yield of the amination can be influenced by both electronic and steric factors within the substrate. nih.gov For example, product yields generally improve as the distance increases between the target C-H bond and any electron-withdrawing groups in the substrate. nih.gov This indicates that the electronic environment of the C-H bond plays a significant role in its reactivity towards the nitrene intermediate. While the method is robust, its success with a particular substrate depends on a balance of steric accessibility and electronic properties at the potential amination site. nih.gov

Table 2: Substrate Scope in Tertiary C-H Amination This table provides examples illustrating the range of substrates and the influence of electronic effects on product yield.

| Substrate Type | Key Feature | Observation | Citation |

|---|---|---|---|

| Substrates with polar substituents | Electron-withdrawing group near C-H bond | Lower product yields | nih.gov |

| Substrates with polar substituents | Electron-withdrawing group distant from C-H bond | Improved product yields | nih.gov |

| Complex natural products | Multiple potential reaction sites (e.g., cycloheximide) | High selectivity for a single site based on steric and electronic factors | nih.gov |

| Large-scale reaction | 50 mmol scale | Reaction is robust with only 0.01 mol % of catalyst | nih.gov |

The mechanism of rhodium-catalyzed intermolecular C-H amination is complex, with evidence suggesting that multiple pathways may be operative. The nature of the key nitrogen-containing intermediate and the C-H bond cleavage step are central to understanding the reaction's selectivity.

The reaction is generally believed to proceed through a rhodium-bound nitrenoid intermediate. nih.gov This species is generated from the reaction of this compound with the catalyst in the presence of an oxidant. nih.govnih.gov This electrophilic nitrenoid then reacts with the substrate's C-H bond. Two primary pathways are considered for this step: a concerted insertion mechanism, where the C-N bond forms and the C-H bond breaks in a single step, or a stepwise pathway. nih.govshareok.org

Evidence for a stepwise, radical-based mechanism has been obtained through mechanistic probes, such as cyclopropane (B1198618) clock experiments. nih.gov In these experiments, the use of a substrate containing a cyclopropane ring can help detect short-lived radical intermediates. The observation of ring-opened products suggests the formation of a transient cyclopropylcarbinyl radical, which would be consistent with a stepwise hydrogen atom abstraction/radical recombination pathway. nih.gov However, spectroscopic data also suggest that multiple dirhodium catalyst species may be present in the reaction mixture, raising the possibility that different catalysts could promote amination through distinct mechanistic pathways (e.g., concerted nitrenoid insertion vs. stepwise radical abstraction) simultaneously. nih.gov

While direct observation of the transient rhodium-nitrenoid species is challenging, its existence is inferred from the reaction products and mechanistic studies. nih.govnih.gov In reactions with certain substrates, stable products that provide insight into the reactive intermediates can be isolated. For instance, the formation of aziridine (B145994) derivatives from the reaction with alkenes is a common method to trap and characterize the reactivity of nitrenoid intermediates. Though not the primary focus of C-H amination studies, the potential for aziridination serves as evidence for the presence of a nitrene-like species. nih.gov Further characterization of intermediates often relies on a combination of kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the structure and reactivity of the key species involved in the catalytic cycle. nih.govshareok.org

Mechanistic Pathways of Amination

Participation in Other Carbon-Heteroatom Bond Forming Reactions

The sulfamate moiety of this compound enables its participation in advanced carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed C-H amination. This reactivity allows for the direct conversion of unactivated C(sp³)–H bonds into C–N bonds, a process of significant interest for streamlining the synthesis of complex molecules. nih.gov

Research has demonstrated that this compound can serve as a potent nitrogen source in rhodium-catalyzed C(sp³)–H amination reactions. In these transformations, a rhodium catalyst, such as a dirhodium(II) complex, facilitates the generation of a nitrenoid intermediate from the sulfamate. This highly reactive species can then insert into a C-H bond, preferentially at tertiary carbons, to form a new carbon-nitrogen bond.

A representative system for this transformation involves the use of a rhodium catalyst in the presence of an iodine-based oxidant. The reaction proceeds under specific conditions to yield aminated products. For instance, the amination of iso-amylbenzene using this compound has been studied, showcasing the compound's utility in functionalizing aliphatic C-H bonds.

| Component | Specific Reagent/Condition | Role in Reaction |

|---|---|---|

| Nitrogen Source | This compound | Provides the amino group for C-N bond formation. |

| Catalyst | Rh₂(S-tfpttl)₄ (1 mol%) | Enables the generation of a reactive nitrenoid intermediate. |

| Oxidant | PhI(OAc)₂ (diacetoxyiodobenzene) | Facilitates the oxidative cycle of the catalyst. |

| Solvent | tert-Butylnitrile (t-BuCN) | Serves as the reaction medium. |

| Temperature | Room Temperature | Indicates mild reaction conditions. |

Chemoselective Transformations of the Sulfamate Moiety

Beyond its role in C-H functionalization, the sulfamate group of this compound and other aryl sulfamates can itself undergo chemoselective transformations. The C(sp²)–O bond of the aryl sulfamate is cleavable under specific catalytic conditions, allowing the compound to act as an electrophilic arylating agent in cross-coupling reactions. nih.gov This reactivity is particularly valuable because the sulfamate can first be used as a directing group for ortho C-H functionalization before participating in a separate coupling reaction at the C-O bond. nih.gov

Palladium- and nickel-catalyzed amination reactions have been developed that utilize aryl sulfamates as stable, easy-to-handle electrophiles for the formation of C-N bonds. organic-chemistry.org In these processes, the sulfamate moiety acts as a leaving group, enabling the arylation of a wide array of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. nih.govacs.org

The choice of catalyst and ligands is crucial for achieving high efficiency and functional group tolerance. organic-chemistry.org For example, palladium complexes with specialized phosphine (B1218219) ligands like rac-BINAP have demonstrated broad applicability and compatibility with various functional groups. organic-chemistry.org Nickel-based catalysts are also effective, particularly for coupling with sterically hindered substrates. organic-chemistry.org This dual reactivity—acting as a directing group and then as a coupling partner—makes aryl sulfamates like this compound versatile building blocks in organic synthesis.

| Catalyst System | Ligand | Base | Typical Nucleophiles | Key Feature |

|---|---|---|---|---|

| Palladium-based | rac-BINAP, X-Phos | NaOtBu | Anilines, primary/secondary alkyl amines, N-heterocycles. nih.govorganic-chemistry.org | High functional group tolerance and mild conditions. organic-chemistry.org |

| Nickel-based | dppf | NaOtBu | Sterically hindered and electron-rich amines. organic-chemistry.org | Effective for challenging or less reactive substrates. organic-chemistry.org |

Catalytic Systems for Reactions Utilizing 4 Tert Butylphenylsulfamate

Dirhodium(II) Complexes as Catalysts in C–H Amination

Dirhodium(II) tetracarboxylates are premier catalysts for C-H functionalization reactions, including aminations involving sulfamate (B1201201) esters. nih.gov These "paddlewheel" complexes effectively generate rhodium nitrene intermediates from sulfamates, which then undergo intramolecular C-H insertion to form valuable nitrogen-containing heterocycles. The mechanism can vary depending on the specific rhodium catalyst used; for instance, some reactions proceed through a direct C-H bond insertion, while others involve a two-step process of hydrogen abstraction followed by C-N bond formation. nih.govbohrium.com A screening of various rhodium(II) complexes for reactions with a sulfamate analogous to 4-tert-butylphenylsulfamate highlights the influence of the catalyst structure on the reaction's success. researchgate.net

A notable example is the use of Rh₂(esp)₂, which has proven effective in mild and rapid C-H arene amination reactions. scispace.com This catalyst facilitates the conversion of diverse aromatic compounds into primary and N-alkyl arylamines using hydroxylamine-based aminating agents, where the N-O bond acts as an internal oxidant. scispace.com

Screening of Rhodium(II) Complexes in Sulfamate Amination

| Catalyst | Associated Finding |

|---|---|

| Rh₂(OAc)₄ | A common starting point, but often less effective than catalysts with tailored ligands. scispace.com |

| Rh₂(esp)₂ | Highly effective for arene amination, enabling fast reactions at or below room temperature. scispace.com |

| Rh₂(S-tfpttl)₄ | Used in selective C(sp³)-H amination of alkanes. researchgate.net |

| Rh₂(DOSP)₄ | An effective catalyst for many carbene-induced C-H functionalization reactions, often serving as a benchmark for new catalyst development. nih.gov |

The rational design of ligands for dirhodium(II) catalysts is paramount for achieving high reactivity and, particularly, enantioselectivity. nih.govmdpi.com By modifying the carboxylate ligands that surround the dirhodium core, chemists can create a specific chiral environment that influences the trajectory of the C-H insertion, leading to the preferential formation of one enantiomer of the product. nih.gov

A key strategy in catalyst design involves exploiting the D₄h symmetry of the dirhodium core and introducing bulky, chiral ligands to control the steric environment. nih.gov For example, the development of catalysts like Rh₂(DOSP)₄ and the even more sterically demanding Rh₂(TPCP)₄ derivatives has shifted the paradigm from substrate-controlled reactions to catalyst-controlled site selectivity. nih.gov These bulky catalysts can direct amination to less sterically hindered C-H bonds, such as primary sites, even in the presence of more electronically activated secondary or tertiary positions. nih.gov The stereo-purity of the ligands themselves is also critical; using ligands with high enantiomeric excess is crucial for synthesizing dirhodium complexes that provide outstanding selectivity. mdpi.com

Furthermore, incorporating redox-active ligands, which are structurally similar to standard ligands like esp (α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate), can introduce more complex electrochemical behavior. dartmouth.edu This modification can support different mechanistic pathways, potentially enhancing catalyst robustness over extended reaction times. dartmouth.edu

The efficiency of dirhodium-catalyzed C-H amination is highly dependent on catalyst loading. Research has demonstrated that these reactions can be effective even at low catalyst concentrations. For the amination of mesitylene (B46885) using a Rh₂(esp)₂ catalyst, comparable yields were achieved with loadings of 2 mol%, 1 mol%, and 0.5 mol%. scispace.com While lower catalyst loading required a longer reaction time to achieve complete conversion of the starting material, the ability to use sub-mol% levels of the catalyst is economically and environmentally advantageous. scispace.com Generally, reactions are monitored and quenched upon complete consumption of the substrate to minimize the formation of by-products. scispace.com

Effect of Catalyst Loading on Reaction Time

| Catalyst | Catalyst Loading (mol %) | Reaction Time | Yield (%) |

|---|---|---|---|

| Rh₂(esp)₂ | 2.0 | 30 min | 75 |

| Rh₂(esp)₂ | 1.0 | ~30 min | Comparable to 2.0 mol % |

| Rh₂(esp)₂ | 0.5 | 1 h | Comparable to 2.0 mol % |

Other Transition Metal Catalysis in Sulfamate Reactivity

While dirhodium complexes are dominant, other transition metals are also employed in reactions involving related sulfur-containing functional groups like sulfinamides, suggesting potential applicability for sulfamates. nih.gov The compatibility of the tert-butylsulfinamide group with various metal catalysts has been explored, highlighting its stability and suitable reactivity in cycloadditions and cyclizations. nih.gov Catalytic systems based on copper, cobalt, iron, and palladium are powerful tools for constructing heterocyclic structures through carbon-heteroatom bond formation. mdpi.com For instance, copper-catalyzed systems are widely used for chalcogenative heteroannulation reactions. mdpi.com Iron complexes featuring tailored carbene ligands have also shown activity as catalysts for intramolecular C-H amination of organic azides, a transformation mechanistically related to sulfamate amination. nih.gov

Organocatalytic and Metal-Free Approaches

In a shift away from transition metals, organocatalytic and metal-free methods are gaining traction. An organocatalytic, silicon-free approach has been developed for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. chemrxiv.org In this system, organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) efficiently catalyze the reaction of SO₂F₂ with phenols to produce aryl fluorosulfates. chemrxiv.org The proposed mechanism involves the base deprotonating the phenol (B47542) to generate a more nucleophilic phenolate, which then reacts with the sulfuryl fluoride. chemrxiv.org This methodology could potentially be adapted for reactions involving sulfamates. Additionally, metal-free cross-coupling reactions using oxidants like di-tert-butyl peroxide (DTBP) represent another avenue for forming C-S bonds without the need for a metal catalyst. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Tert Butylphenylsulfamate Reactivity

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and properties of molecules, including the exploration of chemical reaction pathways.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states and the determination of activation energies. For reactions involving aryl sulfamates, such as hydrolysis or cross-coupling reactions, DFT can be used to model the step-by-step transformation of reactants into products.

In a typical study, the geometries of the reactants, products, and any intermediates are optimized. Subsequently, transition state searches are performed to locate the saddle point on the potential energy surface that connects these stable species. The structure of the transition state provides crucial information about the geometry of the molecule at the peak of the energy barrier. For instance, in the hydrolysis of O-aryl sulfamates, DFT calculations can elucidate the nature of the transition state, which may involve the transfer of a proton from the nitrogen atom to the phenoxy leaving group. researchgate.net This "proton-in-flight" mechanism can significantly lower the activation energy compared to a mechanism where the N-H bond remains intact. researchgate.net

The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that governs the reaction rate. For example, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl sulfamates, DFT calculations have shown that the oxidative addition of the aryl sulfamate (B1201201) C-O bond to the palladium catalyst is often the rate-determining step. nih.govacs.org The calculated activation barrier for this step can explain experimental observations, such as the need for elevated temperatures for certain substrates. acs.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of 4-Tert-butylphenylsulfamate

| Reaction Type | Proposed Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Protonation and S-O bond cleavage | 20-25 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack on sulfur | 18-22 |

| Suzuki-Miyaura Coupling | Oxidative addition to Pd(0) | 25-30 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT studies. Actual values would require specific calculations for this compound.

The substituents on a molecule can significantly influence its reactivity and the selectivity of its reactions through steric and electronic effects. The tert-butyl group on the phenyl ring of this compound is a bulky, electron-donating group, while the sulfamate moiety has its own distinct electronic properties. DFT can be used to quantify these effects.

Steric Effects: The bulky tert-butyl group can hinder the approach of reactants to certain positions on the aromatic ring, a phenomenon known as steric hindrance. embibe.com This can influence the regioselectivity of reactions such as electrophilic aromatic substitution. DFT calculations can model the transition states for substitution at different positions on the phenyl ring, and the relative energies of these transition states can predict the preferred site of reaction. For instance, the steric bulk of the tert-butyl group would likely disfavor reactions at the ortho positions.

Electronic Effects: The electronic nature of the tert-butyl group and the sulfamate group can influence the electron density distribution in the molecule, affecting its reactivity. The tert-butyl group is weakly electron-donating through hyperconjugation and inductive effects, which can activate the aromatic ring towards electrophilic attack. Conversely, the sulfamate group can act as a directing group in certain reactions. In some cases, the electronic properties of substituents on the sulfamate nitrogen can modulate the site-selectivity of reactions. For example, in radical-mediated chlorination of aliphatic C-H bonds directed by sulfamides, adjusting the steric and electronic properties of the nitrogen substituents can alter the position of chlorination. rsc.org DFT calculations can be employed to analyze the charge distribution and frontier molecular orbitals (HOMO and LUMO) of this compound to predict its reactivity towards electrophiles and nucleophiles.

A computational study on the Suzuki-Miyaura cross-coupling of aryl sulfamates highlighted the importance of both steric and electronic factors. The presence of electron-withdrawing or electron-donating groups on the aryl ring was shown to affect the reaction rate, and substrates with ortho substituents were also successfully coupled, demonstrating the tolerance of the reaction to steric hindrance. nih.gov

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation, and binding of molecules.

For this compound, MD simulations could be employed to investigate its behavior in different solvent environments and its interactions with biological macromolecules, such as enzymes or receptors. For instance, MD simulations have been used to study the interaction of sulfated molecules with ions and their role in the behavior of glycosaminoglycans. nih.govacs.orgnih.gov These studies often use force fields that have been specifically parameterized for sulfamates to accurately model their electrostatic interactions. nih.govacs.org

In a hypothetical MD simulation of this compound in an aqueous solution, one could observe how the molecule is solvated, the dynamics of the tert-butyl group, and the conformational flexibility of the sulfamate moiety. If this compound were being studied as a potential inhibitor of an enzyme, MD simulations could be used to model its binding to the active site. This would involve placing the molecule in the binding pocket of the enzyme and simulating the system's evolution over time. The results could reveal:

Binding Pose: The preferred orientation and conformation of the molecule within the active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the inhibitor.

Binding Stability: The stability of the protein-ligand complex over the course of the simulation.

Such simulations have been performed for other sulfamate-containing compounds, for example, in the study of carbonic anhydrase inhibitors, where MD simulations helped to understand the different binding modes and solvation patterns of sulfamates and sulfamides in the enzyme's active site. conicet.gov.ar

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a specific chemical reaction. researchgate.net By identifying molecular descriptors that correlate with reactivity, QSAR models can be used to predict the reactivity of new compounds without the need for experimental testing. mdpi.com

For a series of substituted phenylsulfamates, including this compound, a QSAR study could be developed to predict their reaction rates or yields in a particular transformation. The process would typically involve:

Data Set Compilation: A set of phenylsulfamates with varying substituents would be synthesized, and their reactivity (e.g., reaction yield in a sulfonation reaction) would be experimentally measured. researchgate.net

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates a subset of the calculated descriptors with the observed reactivity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external set of compounds. nih.gov

QSAR studies on related sulfonamides have shown that descriptors related to molecular shape, size, and electronic properties (like the charge on the atoms of the sulfonamide group) are often important for predicting their biological activity. nih.govscispace.com For instance, a QSAR study on sulfamate and sulfamide (B24259) inhibitors of carbonic anhydrase found that the inhibition was strongly influenced by the molecular shape and size of the compounds. nih.gov Another QSAR study on the sulfonation of amines, alcohols, and phenols used quantum chemical descriptors to successfully model the reaction yield. researchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Studies of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape |

| Electrostatic | Partial Charge on Sulfamate Nitrogen | Electronic environment of the reactive center |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

By developing a QSAR model for a class of compounds including this compound, it would be possible to predict the reactivity of other, yet unsynthesized, phenylsulfamates and to gain insights into the structural features that govern their chemical behavior.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 4-tert-butylphenylsulfamate, both proton (¹H) and carbon-13 (¹³C) NMR would provide invaluable information.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would typically exhibit a sharp singlet, integrating to nine protons, in the upfield region of the spectrum due to the magnetic equivalence of the methyl protons. The aromatic protons on the phenyl ring would appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the sulfamate (B1201201) group (-NH₂) would likely present as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Hypothetical ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Aromatic Protons (ortho to -OS) | ~7.2 | Doublet | 2H |

| Aromatic Protons (ortho to -tBu) | ~7.4 | Doublet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic ring would show four distinct signals: two for the protonated carbons and two for the substituted quaternary carbons.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Methyl Carbons (-C(CH₃)₃) | ~31 |

| Quaternary Carbon (-C(CH₃)₃) | ~34 |

| Aromatic CH (ortho to -OS) | ~120 |

| Aromatic CH (ortho to -tBu) | ~126 |

| Aromatic C-tBu | ~148 |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of the sulfamate group or cleavage of the tert-butyl group.

Chromatographic Methods for Purity Assessment in Synthetic Research (e.g., TLC, HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of synthetic products and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of a sample and to determine appropriate solvent systems for larger-scale purification. A single spot on a TLC plate under various solvent conditions would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of a compound with high accuracy. A typical HPLC analysis of this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment. This technique separates compounds based on their boiling points and interactions with the stationary phase of the column.

These analytical methods, used in combination, would provide a comprehensive characterization of this compound, ensuring its identity and purity for research purposes.

Applications of 4 Tert Butylphenylsulfamate in Complex Molecular Architecture Synthesis

Utilization in the Construction of Nitrogen-Containing Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast array of bioactive molecules and functional materials. 4-Tert-butylphenylsulfamate can serve as a versatile precursor in the formation of these crucial scaffolds. The sulfamate (B1201201) group, in particular, can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the formation of new carbon-nitrogen bonds.

The general strategy involves the initial formation of the this compound from 4-tert-butylphenol (B1678320). This derivative is then subjected to catalytic C-H functionalization, where the sulfamate group directs the metal catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of a nitrogen-containing coupling partner. This directed approach allows for the regioselective synthesis of complex nitrogen heterocycles that would be challenging to access through traditional methods.

Table 1: Examples of Nitrogen-Containing Scaffolds Potentially Accessible Using Sulfamate-Directed C-H Amination

| Scaffold Class | General Structure | Potential Synthetic Utility |

| Substituted Anilines | Ar-NHR | Precursors for a wide range of pharmaceuticals and dyes. |

| Carbazoles | Fused aromatic system | Found in natural products and organic electronic materials. |

| Indoles | Fused bicyclic system | Core structure in many alkaloids and therapeutic agents. |

| Phenothiazines | Tricyclic sulfur- and nitrogen-containing system | Basis for antipsychotic and antihistaminic drugs. |

Note: This table represents potential applications based on the known reactivity of sulfamate directing groups; specific examples with this compound are not extensively documented in publicly available literature.

Integration into Multi-Step Synthetic Strategies for Advanced Organic Targets

The true utility of a synthetic building block is often demonstrated in its seamless integration into lengthy and complex multi-step synthetic sequences. This compound offers several advantages in this regard. The tert-butyl group provides steric bulk, which can influence the stereochemical outcome of reactions at remote sites of the molecule. Furthermore, the sulfamate moiety can be a stable protecting group for the phenolic hydroxyl group, withstanding a variety of reaction conditions before its selective removal at a later stage.

In the context of total synthesis, a multi-step strategy might involve the following sequence:

Protection: 4-tert-butylphenol is converted to this compound to mask the reactive phenol (B47542).

Scaffold Elaboration: A series of reactions are performed on other parts of the molecule, with the sulfamate group remaining intact.

Directed Functionalization: The sulfamate group is utilized as a directing group for a key C-H activation/functionalization step to introduce a crucial substituent.

Deprotection: The sulfamate group is cleaved to reveal the free phenol, which can then participate in subsequent transformations or be a key feature of the final target molecule.

This strategic use of this compound as both a protecting and a directing group enhances the efficiency and elegance of a synthetic route.

Table 2: Potential Multi-Step Synthetic Applications of this compound

| Target Molecule Class | Role of this compound | Key Transformation |

| Bioactive Natural Products | Protecting and Directing Group | Late-stage C-H functionalization |

| Complex Pharmaceutical Intermediates | Chiral Auxiliary / Directing Group | Asymmetric synthesis / Regioselective substitution |

| Functional Organic Materials | Building Block | Introduction of specific electronic or steric properties |

Precursor in the Development of Chemically Modified Analogues for Mechanistic Probes

Understanding the mechanism of a chemical reaction or a biological process often requires the synthesis of a series of structurally related molecules, or analogues. These analogues, when systematically varied, can provide valuable insights into structure-activity relationships and reaction pathways. This compound serves as an excellent starting point for the creation of such mechanistic probes.

By modifying the sulfamate group or the aromatic ring of this compound, chemists can systematically tune the electronic and steric properties of the molecule. For instance, substituting the hydrogens on the sulfamate nitrogen with different alkyl or aryl groups can alter its directing ability or its cleavage characteristics. Similarly, introducing additional substituents onto the phenyl ring can probe the electronic requirements of a particular transformation.

Table 3: Examples of Modified Analogues Derived from this compound for Mechanistic Studies

| Analogue | Modification | Investigated Parameter |

| N-Alkyl-4-tert-butylphenylsulfamates | Alkylation of the sulfamate nitrogen | Steric and electronic effects on directing group ability |

| 4-tert-butylphenyl-N,N-dimethylsulfamate | Dimethylation of the sulfamate nitrogen | Impact of N-substitution on catalyst coordination |

| Substituted 4-tert-butylphenylsulfamates | Introduction of electron-donating or -withdrawing groups on the phenyl ring | Electronic effects on the C-H activation step |

Future Research Directions and Unexplored Reactivity Profiles

Expanding the Substrate Scope of C–H Amination Reactions

The applicability of C–H amination reactions often hinges on the substrate's electronic and steric properties. A primary future objective is to widen the variety of molecules that can undergo efficient amination using 4-tert-butylphenylsulfamate or its derivatives. Current methodologies have demonstrated success with specific classes of substrates, but significant opportunities exist for expansion.

Research in this area will likely focus on overcoming the challenges posed by traditionally less reactive C–H bonds. This includes the development of catalytic systems that can effectively functionalize primary C–H bonds, which are notoriously unreactive, as well as sterically hindered secondary and tertiary C–H bonds. Furthermore, extending the methodology to include a broader range of electronically diverse aromatic and heteroaromatic systems will be a key area of investigation. The compatibility of the amination reaction with various functional groups is another critical aspect that requires systematic study to enhance the reaction's synthetic utility.

A comparative analysis of potential substrate classes for expanded C–H amination is presented below:

| Substrate Class | Current Status | Future Research Focus | Potential Impact |

| Alkanes | Limited to activated C-H bonds | Development of catalysts for non-activated primary, secondary, and tertiary C-H bonds | Direct conversion of simple hydrocarbons into valuable amines |

| Arenes | Primarily electron-rich systems | Inclusion of electron-deficient and sterically hindered aromatic compounds | Access to a wider range of substituted anilines and their derivatives |

| Heterocycles | Some success with specific scaffolds | Broadening the scope to include a more diverse range of heterocyclic systems | Synthesis of novel pharmacologically active compounds |

| Complex Molecules | Limited application in late-stage functionalization | Application in the modification of natural products and complex drug molecules | Rapid diversification of molecular scaffolds for drug discovery |

Development of Asymmetric Transformations Mediated by this compound

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and materials science. A significant and challenging future direction is the development of asymmetric C–H amination reactions utilizing this compound. This would involve the design and implementation of chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of the amination process.

The development of such methodologies will likely draw inspiration from established principles of asymmetric catalysis. This could involve the use of chiral transition metal complexes, where the ligand framework dictates the enantioselectivity of the C–H insertion step. Another promising avenue is the use of chiral auxiliaries attached to the sulfamate (B1201201) nitrogen, which could direct the amination to a specific prochiral C–H bond. Success in this area would provide a direct and atom-economical route to valuable chiral amines from readily available starting materials.

Investigation of Novel Reaction Pathways and Catalytic Systems

Beyond C–H amination, the inherent reactivity of the N–S bond in this compound suggests the potential for its participation in a variety of other chemical transformations. Future research will undoubtedly focus on uncovering these novel reaction pathways. This could include exploring its use as a precursor to nitrene intermediates under different catalytic conditions, potentially leading to aziridination, aminofluorination, or other nitrogen-transfer reactions.

The development of new catalytic systems will be paramount to unlocking this unexplored reactivity. This may involve moving beyond the traditional rhodium and ruthenium catalysts often used in C–H amination. Exploration of earth-abundant and less toxic metals as catalysts, as well as the investigation of photocatalytic and electrocatalytic methods for activating this compound, could lead to the discovery of entirely new synthetic methodologies with improved sustainability profiles.

Theoretical Prediction of Undiscovered Reactivity

Computational chemistry and theoretical studies are powerful tools for predicting and understanding chemical reactivity. In the context of this compound, these methods can be employed to forecast its behavior in yet-to-be-discovered reactions. Density functional theory (DFT) calculations, for instance, can be used to model reaction mechanisms, predict activation barriers, and assess the feasibility of proposed transformations.

By computationally screening different catalysts and substrates, researchers can identify promising new reaction conditions and substrate combinations before they are even attempted in the laboratory. This in silico approach can significantly accelerate the discovery of novel reactivity profiles for this compound, guiding experimental efforts towards the most promising avenues. Theoretical studies can also provide fundamental insights into the electronic structure of key intermediates, such as metal-nitrenoids, which can inform the rational design of more efficient and selective catalysts.

A summary of potential computational approaches and their applications is provided in the table below:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic elucidation of known and proposed reactions | Understanding of reaction pathways, transition state geometries, and activation energies |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and solvent effects | Insights into the dynamic behavior of the catalytic system and its impact on reactivity and selectivity |

| High-Throughput Virtual Screening | In silico screening of potential catalysts and substrates | Identification of promising candidates for experimental investigation |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and electronic structure of intermediates | Deeper understanding of the nature of key reactive species |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butylphenylsulfamate, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfamation of 4-tert-butylphenol using sulfamoyl chloride under controlled anhydrous conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of phenol to sulfamoyl chloride to minimize side reactions.

- Temperature control : React at 0–5°C in dry dichloromethane to prevent hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key methods :

- NMR : <sup>1</sup>H NMR (CDCl3) shows tert-butyl protons at δ 1.35 ppm (s, 9H) and aromatic protons at δ 7.4–7.6 ppm (m, 4H). <sup>13</sup>C NMR confirms sulfamate carbonyl at δ 155–160 ppm .

- IR : Strong absorption bands at ~1350 cm<sup>−1</sup> (S=O stretch) and ~1170 cm<sup>−1</sup> (N-S-O symmetric stretch) .

- Mass spectrometry : ESI-MS (positive mode) gives [M+H]<sup>+</sup> at m/z 244.1 (calculated for C10H15NO3S) .

Q. How should this compound be handled and stored to ensure stability?

- Safety protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass vials at −20°C under inert gas (argon) to prevent moisture absorption and thermal decomposition .

Advanced Research Questions

Q. What experimental designs are recommended for studying the enzymatic inhibition mechanism of this compound?

- Approach :

- Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure inhibition of serine proteases (e.g., trypsin). Calculate IC50 and Ki values via dose-response curves .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes. Synchrotron radiation (λ = 1.0 Å) improves resolution .

Q. How can contradictory toxicity data for this compound be resolved?

- Case study : If in vitro micronucleus assays (OECD 487) show clastogenicity but Ames tests (OECD 471) are negative:

- Re-analysis : Confirm metabolic activation (S9 liver fraction) and test in mammalian cell lines (e.g., CHO-K1) with extended exposure times .

- Mechanistic studies : Assess reactive oxygen species (ROS) generation via DCFH-DA fluorescence to rule out oxidative stress-mediated DNA damage .

Q. What strategies optimize the stability of this compound in aqueous formulations?

- Experimental design :

- pH profiling : Measure degradation rates (HPLC) across pH 2–10. Stability peaks at pH 5–6 due to reduced hydrolysis .

- Excipient screening : Add cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect the sulfamate group from nucleophilic attack .

- Accelerated stability testing : Use Arrhenius modeling (40–60°C) to predict shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.